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Compound of Interest

Compound Name: (R)-Bromoenol lactone

Cat. No.: B15578433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-Bromoenol lactone (R-BEL) is a potent, irreversible, and selective inhibitor of the calcium-

independent phospholipase A2γ (iPLA2γ). Its ability to specifically target this enzyme has made

it a valuable tool in elucidating the physiological and pathological roles of iPLA2γ, particularly in

processes such as inflammation, apoptosis, and lipid metabolism. This technical guide provides

a comprehensive overview of the chemical properties, synthesis, mechanism of action, and

biological activities of (R)-Bromoenol lactone, with a focus on experimental details and data

presentation for the research and drug development community.

Chemical and Physical Properties
(R)-Bromoenol lactone is a chiral molecule with the chemical formula C₁₆H₁₃BrO₂. A summary

of its key chemical and physical properties is presented in Table 1.
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Property Value Reference

Molecular Formula C₁₆H₁₃BrO₂ [1]

Molecular Weight 317.18 g/mol [1]

IUPAC Name

(3R,6E)-6-

(bromomethylidene)-3-

(naphthalen-1-yl)oxan-2-one

[1]

CAS Number 478288-90-3 [1]

Appearance Crystalline solid [2]

Solubility

Soluble in DMF (50 mg/ml),

DMSO (25 mg/ml), and

Ethanol (5 mg/ml). Sparingly

soluble in PBS (pH 7.2) (0.05

mg/ml).

[3]

Storage
Store at -20°C for long-term

stability (≥ 1 year).
[3]

λmax 222, 280 nm [3]

Synthesis of (R)-Bromoenol Lactone
The enantioselective synthesis of (R)-Bromoenol lactone can be achieved from D-

ribonolactone. The following is a representative experimental protocol.

Experimental Protocol: Enantioselective Synthesis of (R)-Bromoenol Lactone

Step 1: Synthesis of D-Ribonolactone from D-Ribose

A solution of D-ribose (100 g, 0.67 mol) and sodium bicarbonate (112 g, 1.3 mol) in water

(600 mL) is prepared in a 1-L three-necked flask equipped with a mechanical stirrer and an

internal thermometer.

The mixture is stirred at room temperature for 15 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3340231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3340231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3340231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3340231/
https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo00148f
https://pmc.ncbi.nlm.nih.gov/articles/PMC2065752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2065752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2065752/
https://www.benchchem.com/product/b15578433?utm_src=pdf-body
https://www.benchchem.com/product/b15578433?utm_src=pdf-body
https://www.benchchem.com/product/b15578433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The flask is cooled in an ice-water bath, and bromine (112 g, 0.70 mol) is added dropwise

while maintaining the temperature below 5°C.

After the addition is complete, the solution is stirred for an additional 50 minutes.

Sodium bisulfite is added to quench the excess bromine.

The aqueous solution is concentrated in vacuo, and the residue is azeotropically dried with

ethanol and toluene.

The crude D-ribonolactone is crystallized from hot absolute ethanol to yield the pure product.

Step 2: Synthesis of (R)-Bromoenol Lactone

Note: This part of the protocol is a generalized procedure based on the synthesis of similar

brominated lactones from D-ribonolactone, as a detailed specific protocol for (R)-BEL was not

available in the searched literature.

D-ribonolactone is dissolved in a suitable solvent such as acetic acid.

A brominating agent, such as a solution of HBr in acetic acid, is added to the solution.

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly

elevated) for a specified period to allow for the formation of the brominated intermediate.

The reaction is quenched, and the product is extracted with an organic solvent.

The organic layer is washed, dried, and concentrated.

The crude product is then reacted with 1-naphthaldehyde in the presence of a suitable base

(e.g., a non-nucleophilic base like DBU) and a phosphine reagent (e.g., triphenylphosphine)

in a Wittig-type reaction to form the exocyclic double bond and introduce the naphthalene

moiety.

The final product, (R)-Bromoenol lactone, is purified by column chromatography on silica

gel.
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Mechanism of Action: Irreversible Inhibition of
iPLA2γ
(R)-Bromoenol lactone is a mechanism-based or "suicide" inhibitor of iPLA2γ.[4] The

inhibitory mechanism does not involve direct modification of the active site serine residue.

Instead, the enzyme hydrolyzes the lactone ring of (R)-BEL, which generates a highly reactive

and diffusible bromomethyl keto acid intermediate. This intermediate then acts as an alkylating

agent, forming a covalent thioether linkage with cysteine residues on the enzyme, leading to its

irreversible inactivation.[5]
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Inhibition of iPLA2γ
(R)-Bromoenol lactone is a highly selective inhibitor of iPLA2γ with a reported IC50 value of

approximately 0.6 µM for the human recombinant enzyme.[4][6] This selectivity is crucial for

distinguishing the roles of iPLA2γ from other phospholipase A2 isoforms.

Experimental Protocol: iPLA2γ Activity Assay using Radiolabeled Substrate

This protocol is adapted from studies measuring iPLA2γ activity in mitochondrial homogenates.

[7][8]

Substrate Preparation: Prepare a solution of 1-palmitoyl-2-[1-¹⁴C]arachidonoyl

phosphatidylcholine in a suitable buffer.

Enzyme Preparation: Prepare mitochondrial homogenates from the tissue or cells of interest.

The protein concentration should be determined using a standard method (e.g., Bradford

assay).

Inhibition Assay:

Pre-incubate the mitochondrial homogenates (enzyme source) with varying concentrations

of (R)-Bromoenol lactone (or vehicle control) for a specified time (e.g., 10 minutes) at

37°C.

Initiate the enzymatic reaction by adding the radiolabeled substrate.

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

Terminate the reaction by adding a quench solution (e.g., a mixture of butanol and citric

acid).

Extraction and Analysis:

Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., butanol).

Separate the radiolabeled free fatty acid (arachidonic acid) from the unreacted substrate

using thin-layer chromatography (TLC).
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Quantify the amount of radioactivity in the fatty acid spot using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of (R)-
Bromoenol lactone and determine the IC50 value by plotting the inhibition data against the

inhibitor concentration.

Role in Prostaglandin Synthesis
iPLA2γ plays a significant role in the release of arachidonic acid from membrane

phospholipids, which is the rate-limiting step in the synthesis of prostaglandins, important

mediators of inflammation. By inhibiting iPLA2γ, (R)-Bromoenol lactone can effectively reduce

the production of prostaglandins such as PGE2.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15578433?utm_src=pdf-body
https://www.benchchem.com/product/b15578433?utm_src=pdf-body
https://www.benchchem.com/product/b15578433?utm_src=pdf-body
https://www.researchgate.net/figure/Homology-modeling-of-iPLA2-b-showing-the-effect-of-the-mutant-variant-pThr319Meton-the_fig3_370498419
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Phospholipids

Arachidonic Acid

Hydrolysis

iPLA2γ

Prostaglandin H2

Oxygenation

COX-1 / COX-2

Prostaglandin E2

Isomerization

PGE Synthase

Inflammation

(R)-Bromoenol Lactone

Inhibits

Click to download full resolution via product page

Involvement in Apoptosis
iPLA2γ is localized to the mitochondria and is implicated in the intrinsic pathway of apoptosis.

[4] Inhibition of iPLA2γ by (R)-Bromoenol lactone has been shown to sensitize cells to

oxidant-induced apoptosis. The mechanism is thought to involve the accumulation of oxidized

phospholipids in the mitochondrial membrane, leading to mitochondrial dysfunction and the

release of pro-apoptotic factors.
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Off-Target Effects: Inhibition of Phosphatidate
Phosphohydrolase-1 (PAP-1)
It is important for researchers to be aware that bromoenol lactone is not entirely specific to

iPLA2γ. It has been shown to inhibit magnesium-dependent phosphatidate phosphohydrolase-

1 (PAP-1) with a similar potency (IC50 of approximately 8 µM).[9] PAP-1 is a key enzyme in the

synthesis of triacylglycerol and phospholipids. This off-target effect should be considered when

interpreting results from studies using bromoenol lactone, especially in experiments involving

long incubation times or high concentrations.

Homology Model of the iPLA2γ Active Site
As of the date of this guide, an experimentally determined crystal structure of human iPLA2γ is

not available. However, a homology model can be constructed to visualize the putative active

site. The active site is predicted to contain a catalytic dyad or triad, and the model can help in

understanding the potential interactions with substrates and inhibitors like (R)-Bromoenol
lactone.

Disclaimer: The following is a conceptual representation based on homology modeling

principles and may not reflect the precise atomic arrangement of the iPLA2γ active site.

Click to download full resolution via product page

Conclusion
(R)-Bromoenol lactone is a powerful research tool for investigating the multifaceted roles of

iPLA2γ in cellular physiology and disease. Its high potency and selectivity, coupled with its

irreversible mechanism of action, make it invaluable for dissecting specific signaling pathways.

However, researchers must remain mindful of its potential off-target effects on PAP-1. This

technical guide provides a foundation of knowledge and experimental approaches to facilitate

the effective use of (R)-Bromoenol lactone in scientific discovery and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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